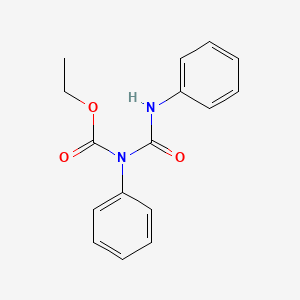
Ethyl phenyl(phenylcarbamoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl phenyl(phenylcarbamoyl)carbamate is an organic compound with the molecular formula C16H16N2O3 It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl phenyl(phenylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with ethyl phenylcarbamate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like tin(II) chloride to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl phenyl(phenylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamate derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Ethyl phenyl(phenylcarbamoyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which ethyl phenyl(phenylcarbamoyl)carbamate exerts its effects involves the inhibition of specific enzymes. The carbamate group can form a covalent bond with the active site of the enzyme, thereby blocking its activity. This interaction is often reversible, depending on the specific enzyme and conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl phenyl(phenylcarbamoyl)carbamate is unique due to its specific structure, which includes both ethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in certain applications compared to other carbamates .
Propiedades
Número CAS |
6135-39-3 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
ethyl N-phenyl-N-(phenylcarbamoyl)carbamate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)18(14-11-7-4-8-12-14)15(19)17-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19) |
Clave InChI |
QMHHEXDFZPYDHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


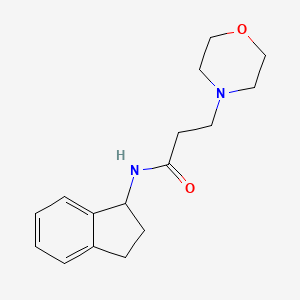
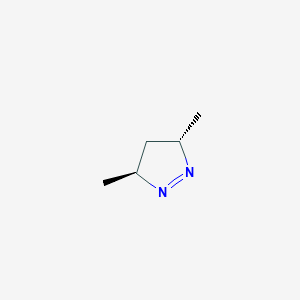
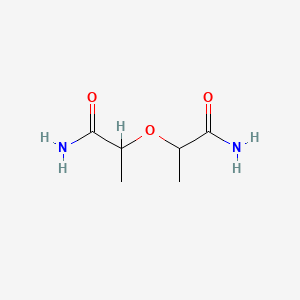
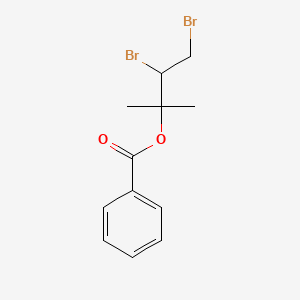

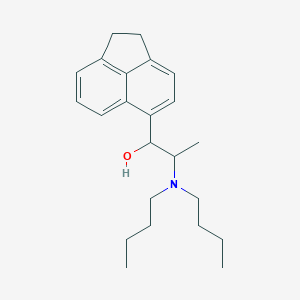
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
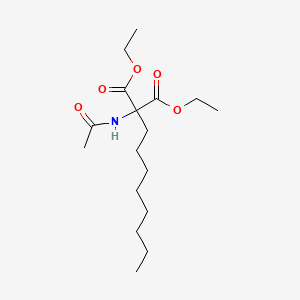
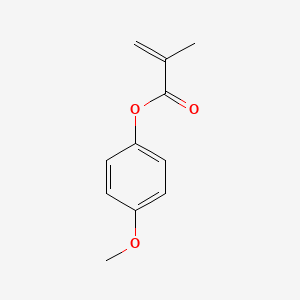

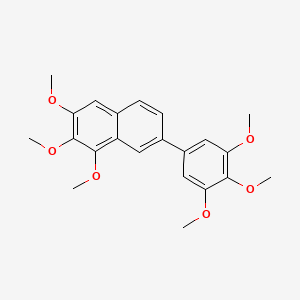
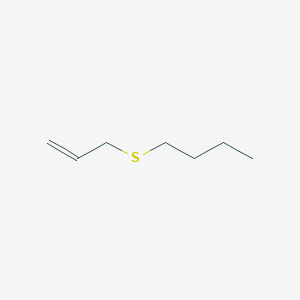
![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
